4-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine, also known as 6-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine, is a heterocyclic compound featuring both imidazole and pyridine functionalities. This compound is classified under the category of imidazole derivatives and is recognized for its potential applications in medicinal chemistry and material science. The compound's structure incorporates a pyridine ring substituted with an imidazole moiety, which contributes to its biological activity and chemical reactivity.
The synthesis of 4-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine typically involves cyclization reactions of appropriate precursors. One common synthetic route includes the reaction of 2-methylimidazole with 3-chloropyridine in the presence of a base such as potassium carbonate. This reaction is conducted in a polar solvent like dimethylformamide at elevated temperatures, which facilitates the formation of the desired product.
In industrial settings, the synthesis may be scaled up using continuous flow reactors, optimizing reaction conditions to enhance yield and purity. Purification techniques such as recrystallization or chromatography are often employed to isolate the compound in its pure form.
The molecular structure of 4-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine can be described by its IUPAC name and its chemical formula. The compound features a pyridine ring at position three, with an imidazole ring attached at position six. The imidazole ring contains a methyl group at the second position.
4-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine can undergo various chemical reactions due to its functional groups. Common types of reactions include:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to hydroxylated derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride in methanol, converting certain functional groups into their corresponding alcohols.
Substitution Reactions: Nucleophilic substitution reactions are prevalent, where the imidazole or pyridine rings can be functionalized with different substituents, utilizing alkyl halides or acyl chlorides in the presence of bases like triethylamine.
The mechanism of action for 4-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine involves its interaction with biological targets, primarily enzymes and receptors. The imidazole nitrogen atoms can participate in hydrogen bonding and coordinate with metal ions, enhancing the compound's binding affinity to target sites. This property is particularly relevant in medicinal chemistry where such interactions can lead to therapeutic effects.
Research has shown that compounds containing imidazole rings often exhibit significant biological activities, including antimicrobial and anticancer properties. The specific interactions depend on the structural attributes of the compound and its ability to mimic natural substrates or inhibitors .
4-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine typically appears as a crystalline solid. Its melting point and solubility characteristics are influenced by the presence of polar functional groups.
The compound exhibits basicity due to the nitrogen atoms in both the imidazole and pyridine rings. It is soluble in polar solvents such as dimethylformamide and methanol but may have limited solubility in non-polar solvents.
Data from studies indicate that compounds with similar structures often have melting points ranging from 100°C to 150°C, although specific data for this compound may vary based on purity and preparation methods .
4-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine has several notable applications:
Medicinal Chemistry: It serves as a precursor in synthesizing pharmaceutical compounds with potential therapeutic effects against various diseases.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors, contributing to research in drug development.
Material Science: Its unique structural properties make it suitable for developing novel materials with specific electronic or optical characteristics .
The compound systematically named 4-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine represents a bis-heterocyclic scaffold of significant pharmacological interest. It is alternatively designated as 3-pyridinamine, 6-(2-methyl-1H-imidazol-1-yl)- (CAS: 430535-32-3) or 6-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine (CAS: 16793778) [2] [5]. Its molecular formula is C₉H₁₀N₄ (molecular weight: 174.20 g/mol), featuring a pyridine ring linked to a 2-methylimidazole moiety via a nitrogen-carbon bond at the 1-position of imidazole and 4-position of pyridine [2] [5]. This connectivity creates a non-planar structure with rotational flexibility (rotatable bonds: 1), while the presence of multiple nitrogen atoms confers hydrogen-bonding capabilities (H-bond acceptors: 4; H-bond donors: 1) essential for target binding [3]. The imidazole’s methyl substituent enhances lipophilicity (predicted LogP: 0.85) and influences electron distribution, which modulates π-π stacking interactions in biological environments [3] [6]. Key structural parameters include a topological polar surface area (TPSA) of 56.73 Ų, suggesting moderate membrane permeability [3].
Table 1: Structural and Physicochemical Properties
Property | Value/Descriptor |
---|---|
Systematic Name | 4-(2-Methyl-1H-imidazol-1-yl)pyridin-3-amine |
Molecular Formula | C₉H₁₀N₄ |
Molecular Weight | 174.20 g/mol |
SMILES | CC1=NC=CN1C2=NC=C(C=C2)N |
InChIKey | NYBXVLWEJWHENB-UHFFFAOYSA-N |
Hydrogen Bond Acceptors | 4 |
Hydrogen Bond Donors | 1 |
Rotatable Bonds | 1 |
Topological Polar Surface Area | 56.73 Ų |
Imidazole-pyridine hybrids constitute a privileged structural class in medicinal chemistry due to their versatile pharmacophoric properties and proven bioactivity profiles. These hybrids exploit the imidazole ring’s capacity for coordination bonding (via N3 nitrogen) and the pyridine ring’s role as a hydrogen-bond acceptor, enabling simultaneous engagement with multiple biological targets [6] . Notably, the imidazole nucleus is integral to kinase inhibition strategies, as evidenced by FDA-approved drugs like nilotinib (BCR-ABL inhibitor) and tipifarnib (farnesyltransferase inhibitor) [6]. Recent studies highlight imidazole-pyridine scaffolds as potent modulators of glycogen synthase kinase-3β (GSK-3β), a therapeutic target in hepatocellular carcinoma, and DNA intercalators in anticancer therapies [1] [4] . The structural hybridisation strategy enhances ligand efficiency by merging pharmacophores with complementary mechanisms, such as combining imidazole’s metal-chelating ability with pyridine’s π-stacking potential [6] [9]. This synergy is exemplified by the compound’s predicted collision cross-section (CCS) of 136.0 Ų for the [M+H]+ adduct, indicating favourable three-dimensional interactions with biological macromolecules [2].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1